molecular formula C7H9N3O2S3 B6011452 2,4,6-tris(methylthio)-5-nitropyrimidine CAS No. 127726-64-1

2,4,6-tris(methylthio)-5-nitropyrimidine

Cat. No. B6011452
CAS RN: 127726-64-1
M. Wt: 263.4 g/mol
InChI Key: LRBJAQZLYTZRTH-UHFFFAOYSA-N
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Description

2,4,6-tris(methylthio)-5-nitropyrimidine, also known as TMTNP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and material science. TMTNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 305.4 g/mol. In

Scientific Research Applications

2,4,6-tris(methylthio)-5-nitropyrimidine has been studied extensively for its potential use in various scientific fields. In medicine, 2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. 2,4,6-tris(methylthio)-5-nitropyrimidine has also been studied for its potential use as an anti-cancer agent. In agriculture, 2,4,6-tris(methylthio)-5-nitropyrimidine has been tested as a plant growth regulator and has been shown to increase the yield of crops such as rice and wheat. 2,4,6-tris(methylthio)-5-nitropyrimidine has also been studied for its potential use in material science, where it has been shown to have potential applications in the development of organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2,4,6-tris(methylthio)-5-nitropyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In antimicrobial studies, 2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes. In anti-cancer studies, 2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In plant growth studies, 2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to regulate the expression of various genes involved in plant growth and development.
Biochemical and Physiological Effects
2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to have various biochemical and physiological effects. In antimicrobial studies, 2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes. In anti-cancer studies, 2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to induce apoptosis in cancer cells by activating various signaling pathways. In plant growth studies, 2,4,6-tris(methylthio)-5-nitropyrimidine has been shown to regulate the expression of various genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

2,4,6-tris(methylthio)-5-nitropyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is soluble in organic solvents, making it easy to handle in the lab. 2,4,6-tris(methylthio)-5-nitropyrimidine has also been shown to have a high degree of stability, which makes it suitable for long-term storage. However, there are also limitations to using 2,4,6-tris(methylthio)-5-nitropyrimidine in lab experiments. 2,4,6-tris(methylthio)-5-nitropyrimidine is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other chemical compounds, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2,4,6-tris(methylthio)-5-nitropyrimidine. In medicine, further studies are needed to determine the full extent of 2,4,6-tris(methylthio)-5-nitropyrimidine's antimicrobial and anti-cancer properties. In agriculture, more research is needed to determine the optimal conditions for using 2,4,6-tris(methylthio)-5-nitropyrimidine as a plant growth regulator. In material science, 2,4,6-tris(methylthio)-5-nitropyrimidine has potential applications in the development of organic electronics and optoelectronics, and further studies are needed to explore these applications. Overall, the study of 2,4,6-tris(methylthio)-5-nitropyrimidine has the potential to lead to significant advancements in various scientific fields.

Synthesis Methods

The synthesis of 2,4,6-tris(methylthio)-5-nitropyrimidine involves the reaction of 2,4,6-tris(methylthio)pyrimidine with nitric acid. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and column chromatography. The yield of 2,4,6-tris(methylthio)-5-nitropyrimidine is typically around 50%, and the purity of the product can be determined using techniques such as HPLC and NMR spectroscopy.

properties

IUPAC Name

2,4,6-tris(methylsulfanyl)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S3/c1-13-5-4(10(11)12)6(14-2)9-7(8-5)15-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBJAQZLYTZRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)SC)SC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275933
Record name 2,4,6-Tris(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127726-64-1
Record name 2,4,6-Tris(methylthio)-5-nitropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127726-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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